molecular formula C10H8Cl2N2O2 B2807778 2,3-Dichloro-5,8-dimethoxyquinoxaline CAS No. 19506-33-3

2,3-Dichloro-5,8-dimethoxyquinoxaline

Cat. No. B2807778
CAS RN: 19506-33-3
M. Wt: 259.09
InChI Key: GTLMXSJGZBBPFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-5,8-dimethoxyquinoxaline is a chemical compound with the molecular formula C10H8Cl2N2O2 and an average mass of 259.089 Da . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-5,8-dimethoxyquinoxaline consists of 10 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Chemical Synthesis and Structure

2,3-Dichloro-5,8-dimethoxyquinoxaline has been synthesized through various methods and plays a crucial role in the synthesis of various complex compounds. For instance, a series of 4-alkoxy-6,9-dichloro[1,2,4]triazolo[4,3-a]quinoxalines, which are structurally related to 2,3-Dichloro-5,8-dimethoxyquinoxaline, have shown potential as inhibitors of pro-inflammatory cytokines TNF-α and IL-6, indicating anti-inflammatory activities (Guirado et al., 2012). Another study demonstrated the synthesis of 2-chloroquinoline containing pyrazoline derivatives, indicating the broad application of this compound in developing new pharmaceuticals (Bawa et al., 2009).

Antimicrobial Activity

Research has also revealed the antimicrobial potential of compounds structurally related to 2,3-Dichloro-5,8-dimethoxyquinoxaline. For instance, 2,6-dimethoxy-1,4-benzoquinone and its structural analogues demonstrated antimicrobial activities against food-borne bacteria, highlighting its potential in food preservation and safety (Park et al., 2014).

Photocatalysis and Environmental Applications

The compound has also been mentioned in studies related to photocatalysis and environmental purification. For instance, new tetra (1,4-dithin)porphyrazines derived from 2,3-Dichloro-5,6-dimethylbenzoquinone showed efficient photocatalytic activity, potentially purifying environmental waters, marking a step towards green chemistry (Abdel-Razik et al., 2018).

Applications in Sensor Technology

Furthermore, derivatives of 2,3-Dichloro-5,8-dimethoxyquinoxaline, such as 5,8-Diaryl-2,3-dipyrrolylquinoxaline materials, have been used in sensor technology, acting as potential sensors for inorganic anions with affinity for fluoride and dihydrogenpyrophosphate (Aldakov et al., 2005).

properties

IUPAC Name

2,3-dichloro-5,8-dimethoxyquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2/c1-15-5-3-4-6(16-2)8-7(5)13-9(11)10(12)14-8/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLMXSJGZBBPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)N=C(C(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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